3-(3,4-Difluorophenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

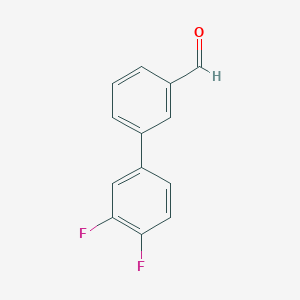

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMCIJBGFQYEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626531 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-41-1 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Rise of Fluorinated Aromatic Aldehydes in Modern Organic Synthesis

Fluorinated aromatic aldehydes represent a pivotal class of building blocks in contemporary organic synthesis. The introduction of fluorine atoms into an aromatic ring can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This has significant implications, particularly in the fields of medicinal chemistry and materials science.

The presence of fluorine can enhance binding affinities to biological targets, improve membrane permeability, and block metabolic pathways that would otherwise deactivate a drug molecule. In materials science, fluorination can impart desirable properties such as thermal stability and altered electronic characteristics. Aromatic aldehydes, with their reactive carbonyl group, serve as crucial intermediates for a wide array of chemical transformations, making their fluorinated counterparts highly valuable for constructing novel molecular architectures. The reactivity of the aldehyde group allows for its conversion into a multitude of other functional groups, providing a gateway to diverse chemical space. fiveable.me

3 3,4 Difluorophenyl Benzaldehyde: a Versatile Synthetic Tool

The compound serves as a key precursor in the synthesis of a variety of more complex structures. For instance, it can undergo condensation reactions with various nucleophiles, participate in coupling reactions to form biaryl systems, and be transformed through oxidation or reduction of the aldehyde group. These transformations pave the way for the creation of novel compounds with potential applications as pharmaceuticals, agrochemicals, and advanced materials. The strategic positioning of the difluoro-substituted phenyl group allows for the exploration of structure-activity relationships, where the impact of this specific fluorination pattern on biological activity can be systematically investigated.

Exploring New Frontiers with Aryl Benzaldehyde Derivatives

Advanced Synthetic Protocols and Efficiency

Multi-Step Conversions and High-Yield Preparations of Difluorophenyl Benzaldehydes

High-yield preparations of difluorophenyl benzaldehydes often involve multi-step synthetic sequences. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction. synarchive.comharvard.edumdpi.comnih.gov This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. For the synthesis of 3-(3,4-difluorophenyl)benzaldehyde, this would typically involve the reaction of 3-bromobenzaldehyde (B42254) with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base. The efficiency of this reaction can be influenced by the choice of catalyst, ligands, base, and solvent. The use of highly active palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective for coupling aryl chlorides, which are often less reactive than bromides. nih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical when dealing with polyfunctionalized molecules. In the context of synthesizing this compound, this often pertains to directing the C-C bond formation to the desired position on the benzaldehyde ring. The inherent directing effects of substituents on the aromatic rings play a significant role. For instance, in a Suzuki coupling between a substituted bromobenzaldehyde and 3,4-difluorophenylboronic acid, the bromine atom's position dictates the final regiochemistry.

Organocatalytic methods have also emerged as powerful tools for achieving high chemo- and regioselectivity in the synthesis of complex aromatic compounds. rsc.org While direct application to this compound might be less common, the principles of substrate-directed synthesis can be applied. rsc.org For example, the strategic placement of directing groups can influence the outcome of a reaction, ensuring the formation of the desired isomer. The development of new chemo- and regioselective reactions continues to be an active area of research. mdpi.com

One-Pot and Multicomponent Reactions for Benzaldehyde Derivative Synthesis

To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are increasingly employed. nih.govnih.govrug.nlmdpi.com These strategies combine multiple reaction steps into a single operation without the need for isolating intermediates.

A one-pot procedure for the synthesis of substituted benzaldehydes has been developed involving the reduction of a Weinreb amide followed by a cross-coupling reaction. acs.orgacs.org This method utilizes a stable aluminum hemiaminal intermediate, which acts as a protected aldehyde, allowing for a subsequent cross-coupling with an organometallic reagent. acs.orgacs.org This approach offers a rapid and efficient route to various functionalized benzaldehydes.

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are also valuable. nih.gov While a specific MCR for the direct synthesis of this compound from simple precursors may not be widely established, the principles of MCRs are applied to generate diverse benzaldehyde derivatives. doi.orgresearchgate.nettandfonline.commdpi.com For example, three-component reactions involving aldehydes, amines, and other reagents are used to construct complex heterocyclic structures. researchgate.net The development of novel MCRs remains a key focus for streamlining the synthesis of complex organic molecules.

Reactivity of the Aldehyde Carbonyl Group in Nucleophilic Additions

The carbonyl group of an aldehyde is a key functional group that undergoes nucleophilic addition reactions. The reactivity of this group is highly dependent on the electronic and steric environment created by its substituents.

Electronic and Steric Effects of the Difluorophenyl Substituent on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is a critical factor in nucleophilic addition reactions. In general, aldehydes are more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org Aromatic aldehydes like benzaldehyde are typically less reactive than aliphatic aldehydes. quora.comdoubtnut.com This reduced reactivity is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orgquora.comdoubtnut.com

Steric hindrance also plays a role in the reactivity of aldehydes. libretexts.org While the difluorophenyl group is bulkier than a simple phenyl group, its placement at the meta position relative to the aldehyde group in this compound is not expected to introduce significant steric hindrance to the approaching nucleophile at the carbonyl carbon.

Acid-Catalyzed Reactions and Formation of Hemiacetal/Acetal (B89532) Intermediates

The reaction of aldehydes with alcohols to form hemiacetals and subsequently acetals is a classic example of nucleophilic addition. This reaction is typically catalyzed by acid. youtube.comlibretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol. libretexts.org

The mechanism for acetal formation from an aldehyde proceeds in several steps:

Protonation of the carbonyl oxygen: This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by the alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Deprotonation: A base, often another alcohol molecule or the conjugate base of the acid catalyst, removes a proton from the attacking alcohol moiety to yield a neutral hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org

Nucleophilic attack by a second alcohol molecule: A second molecule of alcohol attacks the carbocation. libretexts.org

Deprotonation: A final deprotonation step yields the neutral acetal and regenerates the acid catalyst. libretexts.org

This entire process is reversible, and acetals can be hydrolyzed back to the original aldehyde and alcohol by treatment with aqueous acid. libretexts.org The formation of cyclic acetals is also possible if a diol is used as the nucleophile. libretexts.org For this compound, the electron-withdrawing nature of the difluorophenyl group would likely influence the rates of these steps, particularly the initial nucleophilic attack and the stability of the carbocation intermediate.

Radical Pathways and Photoredox Catalysis in Benzaldehyde Reactivity

In recent years, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel chemical transformations. nih.govnih.gov This approach often utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates to generate radicals. nih.gov

Aryl aldehydes, including substituted benzaldehydes, can be precursors to radical species through various photoredox-mediated pathways. nih.gov For instance, the combination of a photocatalyst and a nickel catalyst (dual catalysis) has been shown to facilitate cross-coupling reactions by generating radical intermediates from precursors like alkyltrifluoroborates. nih.gov Aldehydes themselves can be converted into radical precursors, such as 1,4-dihydropyridines (DHPs), which can then undergo single-electron oxidation followed by C-C bond cleavage to form a radical intermediate. nih.gov

Aryl radicals are versatile synthetic intermediates that can participate in a variety of coupling reactions. chemrxiv.org The generation of an aryl radical from this compound could potentially be achieved through photoredox catalysis, opening up avenues for its functionalization. The specific reaction conditions, including the choice of photocatalyst, reductant, and solvent, would be crucial in determining the efficiency and selectivity of such transformations. The electron-withdrawing difluoro substituents on the phenyl ring could influence the redox potential of the molecule, affecting the ease of its conversion to a radical species.

Condensation Reactions and Imine/Schiff Base Formation Mechanisms

The condensation reaction between an aldehyde and a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. masterorganicchemistry.comresearchgate.net These reactions are typically reversible and can be catalyzed by acid. masterorganicchemistry.comnih.gov The mechanism of imine formation under mildly acidic conditions involves a sequence of steps:

Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) : This mnemonic summarizes the key mechanistic events. masterorganicchemistry.com

Initial Nucleophilic Attack : The primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. nih.gov

Hemiaminal Intermediate : This addition leads to the formation of a neutral intermediate called a hemiaminal (or carbinolamine). nih.gov

Dehydration : The hemiaminal then undergoes dehydration (loss of a water molecule) to form the imine. This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group. nih.gov

Oxidation and Reduction Reactions of Aromatic Aldehydes, including Cannizzaro Reactions

Aromatic aldehydes can undergo both oxidation and reduction reactions. Oxidation typically converts the aldehyde to a carboxylic acid, while reduction yields a primary alcohol. libretexts.orgpressbooks.pub Various oxidizing and reducing agents can be employed for these transformations. umich.edu

A notable reaction of aromatic aldehydes that lack an α-hydrogen, such as benzaldehyde and its derivatives, is the Cannizzaro reaction. researchgate.netbyjus.comwikipedia.org This reaction, which occurs in the presence of a strong base, involves the disproportionation of two aldehyde molecules. byjus.comwikipedia.org One molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol. byjus.comwikipedia.org

The mechanism of the Cannizzaro reaction proceeds as follows:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion attacks the carbonyl carbon of an aldehyde molecule to form a tetrahedral intermediate. byjus.comwikipedia.orgpharmaguideline.com

Hydride transfer: This tetrahedral intermediate then collapses, reforming the carbonyl and transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule. byjus.comwikipedia.orgpharmaguideline.com This is the rate-determining step.

Proton exchange: In the final step, the resulting carboxylic acid and alkoxide ion exchange a proton to form the more stable carboxylate salt and primary alcohol. wikipedia.orgpharmaguideline.com

The Cannizzaro reaction is a redox process where one aldehyde molecule is oxidized and another is reduced. byjus.com A "crossed" Cannizzaro reaction can occur when two different aldehydes are used. byjus.compharmaguideline.com In the case of this compound, the electron-withdrawing fluorine atoms would likely affect the rate of the initial hydroxide attack and the subsequent hydride transfer step.

Detailed Mechanistic Studies of Substituent Effects, particularly Difluoro Substitution, on Reaction Rates and Selectivity

The electronic effects of substituents on the aromatic ring of benzaldehyde derivatives have a profound impact on reaction rates and selectivity. Electron-withdrawing groups, such as the difluoro substituents in this compound, generally increase the reactivity of the carbonyl group towards nucleophiles by enhancing its electrophilicity. uss.cl However, as noted earlier, some studies suggest a more complex relationship where ground-state destabilization by electron-withdrawing groups is the primary driver of increased reactivity. nih.govresearchgate.net

Detailed mechanistic studies often employ techniques like kinetics, isotopic labeling, and computational modeling to elucidate the transition states and intermediates of a reaction. For nucleophilic additions to substituted benzaldehydes, Hammett plots are frequently used to correlate reaction rates with the electronic properties of the substituents. The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

For this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect). The net effect is electron-withdrawing, which would be reflected in a positive Hammett substituent constant. This would generally lead to an acceleration of reactions that are favored by electron-deficient centers, such as nucleophilic attack on the carbonyl carbon.

In addition to influencing reaction rates, substituents can also affect the selectivity of a reaction. For example, in reactions where multiple products can be formed, the electronic nature of the substituents can dictate the product distribution. The specific placement of the difluoro groups at the 3 and 4 positions of the phenyl ring in this compound provides a unique electronic environment that can be exploited to achieve specific reaction outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3,4 Difluorophenyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Aromatic and Aldehyde Proton Assignment

In the ¹H NMR spectrum of benzaldehyde (B42025) derivatives, the aldehyde proton typically appears as a singlet in the downfield region, often between 9.8 and 10.1 ppm. docbrown.infoyoutube.com This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. docbrown.info The aromatic protons resonate in the range of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) rings. docbrown.infochegg.com For 3-(3,4-Difluorophenyl)benzaldehyde, the protons on the benzaldehyde ring and the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The analysis of these patterns is crucial for assigning each proton to its specific position on the aromatic rings.

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.8 - 10.1 |

| Aromatic (Ar-H) | 7.0 - 8.5 |

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

Carbon (¹³C) NMR for Carbon Skeleton Analysis and Carbonyl Resonance

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, resonating at a significantly downfield chemical shift, typically in the range of 190-195 ppm. docbrown.info This is due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons appear in the region of 120-140 ppm. docbrown.info In this compound, the carbons directly bonded to fluorine atoms will show characteristic splitting patterns due to carbon-fluorine coupling, providing valuable information for spectral assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (Ar-C) | 120 - 140 |

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

Fluorine (¹⁹F) NMR for Elucidating Fluorine Environments and Coupling

¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR span a wide range, making it easier to distinguish between different fluorine environments within a molecule. wikipedia.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. The coupling between these fluorine atoms (¹⁹F-¹⁹F coupling) and their coupling to adjacent protons (¹H-¹⁹F coupling) provide crucial information for confirming the substitution pattern. wikipedia.orgthermofisher.com Long-range couplings are also commonly observed in ¹⁹F NMR, which can further aid in structural elucidation. thermofisher.com

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Spectral Assignment

While one-dimensional NMR spectra provide fundamental information, complex molecules like this compound often require two-dimensional (2D) NMR techniques for unambiguous spectral assignment. youtube.comlibretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify which protons are adjacent to each other in the molecule. youtube.comsdsu.edu This is particularly useful for tracing the connectivity of protons within the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). youtube.comlibretexts.orgsdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the spectra of this compound and its derivatives can be achieved.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

In the FT-IR spectrum of benzaldehyde derivatives, the most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H vibrations of the aldehyde group appear in the range of 2700-2900 cm⁻¹. docbrown.info The presence of carbon-fluorine bonds will give rise to strong C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also a prominent feature in the Raman spectrum. Conformational analysis can be aided by examining specific vibrational modes that are sensitive to the molecule's geometry. nih.govsoton.ac.uk Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to predict vibrational frequencies and aid in the assignment of complex spectral features. nih.gov

Table 3: Key Vibrational Frequencies for Benzaldehyde Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aldehyde C-H Stretch | 2700 - 2900 | FT-IR, Raman |

| Carbonyl (C=O) Stretch | 1680 - 1715 | FT-IR, Raman |

| Aromatic C=C Stretch | ~1450 - 1600 | FT-IR, Raman |

| Carbon-Fluorine (C-F) Stretch | 1000 - 1400 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic aldehydes like this compound, two main absorption bands are typically observed. The more intense band, usually found at shorter wavelengths (around 240-250 nm), is attributed to the π → π* transition of the aromatic system. researchgate.net A weaker band at longer wavelengths (around 280-290 nm) corresponds to the n → π* transition of the carbonyl group. researchgate.net

The position and intensity of these absorption bands are sensitive to the extent of conjugation in the molecule. The biphenyl (B1667301) system in this compound allows for extended conjugation, which can influence the energy of these electronic transitions. The presence of the fluorine substituents can also have a modest effect on the absorption maxima. Studying the UV-Vis spectra of a series of derivatives can provide insights into how different substituents affect the electronic structure and conjugation of the core molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound and its derivatives. Its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy allows for the unambiguous determination of elemental compositions. For the parent compound, this compound, the molecular formula is C₁₃H₈F₂O. HRMS analysis would yield a precise mass measurement that can confirm this composition, distinguishing it from any other combination of atoms with the same nominal mass.

In non-target screening for fluorinated compounds, HRMS is particularly valuable. The chemical mass defect, which is slightly negative for substances with high fluorine content, can be used as a preliminary filter to prioritize features in complex sample matrices. rsc.org The analysis of derivatives involves monitoring for the expected mass shifts corresponding to the addition of various functional groups.

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. For biphenyl aldehydes, fragmentation typically involves key bond cleavages. Common fragmentation pathways include:

Loss of the formyl radical (-CHO): This results in a prominent peak corresponding to the [M-29]⁺ ion, which represents the stable biphenyl cation.

Cleavage of the biphenyl C-C bond: This can lead to fragments corresponding to the individual fluorinated and non-fluorinated phenyl rings.

Sequential loss of small molecules: Fragments associated with the loss of CO (carbonyl group) from the [M-H]⁺ ion are also anticipated.

The table below illustrates the expected HRMS data for the parent compound.

| Attribute | Value |

| Molecular Formula | C₁₃H₈F₂O |

| Calculated Exact Mass | 218.0543 |

| Major Expected Fragments (m/z) | [M-H]⁺ (217.0465), [M-CHO]⁺ (189.0581), C₆H₄F₂⁺ (114.0179), C₆H₅⁺ (77.0391) |

This table presents theoretical data based on the structure of this compound.

By analyzing the precise masses of both the molecular ion and its characteristic fragment ions, researchers can piece together the molecular structure with a high degree of confidence.

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray diffraction analysis of single crystals provides definitive proof of a molecule's structure and reveals how molecules arrange themselves in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For derivatives of this compound, X-ray crystallography would elucidate the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of intermolecular interactions. In fluorinated organic compounds, weak interactions involving fluorine, such as C-H···F hydrogen bonds and F···F contacts, often play a crucial role in directing the supramolecular architecture. rsc.org The presence of the difluorophenyl group can lead to altered packing modes compared to non-fluorinated analogues. rsc.org Studies on other fluorinated molecules have identified specific "head-to-tail" or "head-to-head" intermolecular packing arrangements that stabilize the crystal structure. rsc.orgosti.gov

Analysis of the crystal structure of a derivative allows for the characterization of its crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the material's physical properties. The table below presents hypothetical, yet representative, crystallographic data for a derivative of this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z (molecules/unit cell) | 4 |

This table contains representative data for a hypothetical derivative to illustrate typical crystallographic parameters.

The detailed structural insights gained from X-ray diffraction are vital for structure-property relationship studies and for the rational design of new materials with desired solid-state characteristics.

Computational Chemistry and Theoretical Studies on 3 3,4 Difluorophenyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of compounds like 3-(3,4-difluorophenyl)benzaldehyde.

Geometry Optimization and Conformational Landscapes of the Compound

To understand the three-dimensional structure and stability of this compound, geometry optimization would be the initial step. arxiv.orgarxiv.orgstackexchange.com This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. arxiv.orgarxiv.orgstackexchange.com For a molecule with multiple rotational bonds, such as the one connecting the two phenyl rings in this compound, a conformational analysis is crucial. nih.govyoutube.com This would involve systematically rotating the dihedral angle between the benzaldehyde (B42025) and the 3,4-difluorophenyl rings to map out the potential energy surface.

The results of this analysis would reveal the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). It is expected that the planar or near-planar conformations would be the most stable due to the extended π-conjugation across the two aromatic rings. However, steric hindrance between the ortho hydrogens on the two rings could lead to a slightly twisted lowest-energy conformation. The presence of fluorine atoms can also influence the conformational preferences through electrostatic interactions. nih.gov

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 0.5 |

| Twisted | 30 | 0.0 |

| Perpendicular | 90 | 5.0 |

Note: This table is illustrative and represents expected trends. Actual values would require specific DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Correlations with Experimental Data

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed spectral bands.

For fluorinated benzaldehydes, specific vibrational modes associated with the C-F bonds and the difluorophenyl ring would be of particular interest. researchgate.net The predicted frequencies are often systematically scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects. researchgate.net

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP)

Understanding the electronic structure of this compound provides insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl rings, while the LUMO would likely be centered on the benzaldehyde moiety, particularly the carbonyl group.

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.deaiu.eduwisc.eduresearchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which contributes to the molecule's stability. uni-muenchen.deresearchgate.net For this compound, NBO analysis would reveal hyperconjugative interactions between the phenyl rings and the carbonyl group, as well as the influence of the fluorine atoms on the electronic distribution. uni-muenchen.deresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It helps to identify the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net In this compound, the most negative potential is expected around the oxygen atom of the carbonyl group, while the regions around the hydrogen atoms and the carbonyl carbon would exhibit a positive potential.

Molecular Dynamics (MD) Simulations in the Context of Intermolecular Interactions

While DFT calculations focus on a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a larger system, such as a collection of this compound molecules in a liquid or solid state. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the bulk properties of the material. nih.govchemicalbook.com For this compound, MD simulations could be used to study π-π stacking interactions between the phenyl rings and dipole-dipole interactions involving the carbonyl group, which would govern its physical properties like boiling point and solubility. nih.govchemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzaldehydes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.govnih.gov For a series of fluorinated benzaldehydes, including this compound, QSAR models could be developed to predict their activity as, for example, enzyme inhibitors or antimicrobial agents. nih.gov The models would use various molecular descriptors calculated from the chemical structure, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the observed activity. nih.gov The position and number of fluorine atoms would be critical descriptors in such a model.

Quantum Chemical Insights into Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.netnih.govmdpi.com For this compound, these methods could be used to study various reactions, such as its oxidation to the corresponding carboxylic acid or its reduction to the alcohol. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. researchgate.netresearchgate.net For instance, in a nucleophilic addition to the carbonyl group, DFT could be used to model the transition state, providing insights into the reaction's kinetics and stereoselectivity. nih.gov

Applications of 3 3,4 Difluorophenyl Benzaldehyde As a Synthetic Building Block and Precursor in Advanced Materials and Medicinal Chemistry

Strategic Role in Complex Organic Molecule Construction

3-(3,4-Difluorophenyl)benzaldehyde serves as a crucial starting material for the construction of more complex organic molecules. Its aldehyde functional group readily participates in a variety of chemical reactions, including condensations, cyclizations, and multicomponent reactions, allowing for the efficient assembly of intricate molecular architectures. For instance, it can be utilized in cascade reactions like the Prins-Ritter reaction to synthesize terpenoid-derived 4-amidotetrahydropyrans, which are scaffolds of interest in medicinal chemistry. abo.fi The presence of the difluorophenyl group is often a key design element, introduced to modulate the electronic and lipophilic properties of the target molecule. Furthermore, this aldehyde is a component in the synthesis of novel benzaldehyde (B42025) derivatives containing other heterocyclic systems, such as 1,3,4-thiadiazole. researchgate.net

Development of Fluorinated Scaffolds for Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a key precursor for creating such fluorinated scaffolds.

The 3,4-difluorophenyl group can significantly influence the biological activity of a molecule. The fluorine atoms can alter the molecule's conformation and electronic distribution, leading to enhanced interactions with biological targets such as enzymes and receptors. For instance, dichlorophenylpyridine-based molecules have been shown to inhibit the enzyme furin through an induced-fit mechanism, where the dichlorophenyl moiety plays a crucial role in binding. nih.gov While this example involves a dichlorophenyl group, the principles of halogen-protein interactions are relevant. In the context of antiproliferative effects, the incorporation of fluorinated phenyl groups can lead to compounds with potent activity against cancer cell lines.

Precursor in Agrochemical Synthesis

In addition to its role in medicinal chemistry, this compound is a precursor in the synthesis of modern agrochemicals. The incorporation of fluorine-containing moieties is a common strategy to enhance the efficacy and environmental profile of pesticides and herbicides. ccspublishing.org.cn The difluorophenyl group can improve the metabolic stability of the agrochemical in the target pest and in the environment, leading to longer-lasting effects and reduced application rates. The use of fluorinated building blocks is a predominant approach in the synthesis of many modern agrochemicals. ccspublishing.org.cnresearchgate.net

Application in the Synthesis of Functional Materials with Tailored Electronic or Optical Properties

The electronic properties of the difluorophenyl group make this compound a valuable precursor for the synthesis of functional organic materials. researchgate.net These materials can have tailored electronic or optical properties for applications in areas such as organic electronics and photonics. researchgate.netfunctmaterials.org.uadergipark.org.tr The strong electron-withdrawing nature of the fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which in turn affects their charge transport and light-emitting characteristics. By incorporating this building block into polymers or small molecules, it is possible to fine-tune the material's properties for specific device applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(3,4-Difluorophenyl)benzaldehyde, and how can reaction conditions be optimized?

- Answer: A practical approach involves coupling 3,4-difluorophenyl precursors with benzaldehyde derivatives. For example, base-catalyzed condensation (e.g., NaOH in methanol) between 1-(3,4-difluorophenyl)ethanone and substituted benzaldehydes can yield the target compound, analogous to methods used for structurally related chalcones . Alternative routes may involve cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorinated aryl halides and boronic acids. Optimization includes adjusting solvent polarity, temperature, and catalyst loading to improve yields (e.g., β-propiolactone routes yield ~49%, while acrylonitrile methods achieve ~72% in similar systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the presence of fluorine atoms (via NMR) and aromatic proton environments ( NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies aldehyde C=O stretches (~1700 cm). Purity can be assessed via High-Performance Liquid Chromatography (HPLC), as demonstrated in fluorinated benzaldehyde analyses .

Q. How does the difluorophenyl group influence the compound's electronic properties?

- Answer: The electron-withdrawing nature of fluorine atoms decreases electron density on the benzaldehyde ring, enhancing electrophilicity at the aldehyde group. This effect is critical in nucleophilic addition reactions (e.g., Grignard reactions) and can be quantified using Hammett substituent constants ( for fluorine: ~0.34) .

Advanced Research Questions

Q. What crystallographic insights reveal the spatial arrangement of this compound, and how does this impact reactivity?

- Answer: X-ray diffraction studies of analogous compounds show dihedral angles (~20.56°) between the difluorophenyl and benzaldehyde rings, influencing conjugation and steric interactions . Disorder in fluorine positions (observed in split models) complicates structural refinement, requiring advanced crystallographic software (e.g., SHELXL) to resolve .

Q. How can contradictory yield data from different synthetic routes be reconciled?

- Answer: Discrepancies (e.g., 49% vs. 72% yields in similar systems) often arise from side reactions (e.g., aldol condensation) or incomplete purification. Systematic analysis of by-products via GC-MS or LC-MS, coupled with kinetic studies, can identify optimal conditions (e.g., lower temperature to suppress side reactions) .

Q. What strategies validate the compound's role in medicinal chemistry, particularly in drug discovery?

- Answer: Fluorinated benzaldehydes are key intermediates for bioactive molecules. For example, this compound can serve as a precursor for kinase inhibitors or antimicrobial agents. Computational docking studies (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) are used to evaluate binding affinity and selectivity .

Methodological Considerations

- Synthesis Optimization: Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst) and identify statistically significant factors affecting yield .

- Analytical Validation: Combine multiple techniques (e.g., NMR for carbonyl confirmation, X-ray crystallography for absolute configuration) to address structural ambiguities .

- Data Interpretation: Address fluorine disorder in crystallography by refining split models and validating with spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.